molecular formula C5H10ClNO2 B6151633 4-(aminomethyl)oxolan-2-one hydrochloride CAS No. 132354-19-9

4-(aminomethyl)oxolan-2-one hydrochloride

Cat. No.: B6151633
CAS No.: 132354-19-9
M. Wt: 151.6
Attention: For research use only. Not for human or veterinary use.
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Description

4-(aminomethyl)oxolan-2-one hydrochloride is a chemical compound with the molecular formula C5H9NO2·HCl. It is also known by its IUPAC name, 4-(aminomethyl)dihydro-2(3H)-furanone hydrochloride . This compound is a white to off-white powder and is primarily used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)oxolan-2-one hydrochloride typically involves the reaction of 4-(aminomethyl)oxolan-2-one with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality and high yield. The product is then purified through crystallization or other suitable methods to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

4-(aminomethyl)oxolan-2-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

4-(aminomethyl)oxolan-2-one hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(aminomethyl)oxolan-2-one hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity. The compound can also participate in covalent bonding with certain enzymes, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(aminomethyl)oxolan-2-one hydrochloride is unique due to its specific hydrochloride salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds. This makes it particularly useful in certain applications where these properties are critical .

Properties

CAS No.

132354-19-9

Molecular Formula

C5H10ClNO2

Molecular Weight

151.6

Purity

95

Origin of Product

United States

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